

# Omzotirome's Metabolic Breakthrough: A Comparative Analysis of Published Findings in NASH

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Compound Name:	Omzotirome	
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A comprehensive review of published clinical trial data underscores the significant metabolic benefits of **Omzotirome** (VK2809), a novel, orally available, liver-directed thyroid hormone receptor beta (TR-β) agonist. This guide provides a detailed comparison of **Omzotirome**'s performance against other therapeutic alternatives in the treatment of non-alcoholic steatohepatitis (NASH), supported by experimental data from key clinical trials. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of **Omzotirome**'s potential in the evolving landscape of metabolic disease therapeutics.

# **Comparative Efficacy in NASH Clinical Trials**

The following tables summarize the primary efficacy endpoints from Phase 2 and 3 clinical trials of **Omzotirome** (VK2809) and its comparators. Data is presented for NASH resolution, fibrosis improvement, and liver fat reduction.

Table 1: NASH Resolution without Worsening of Fibrosis



Drug (Trial)	Dosage	Patient Population	Trial Duration	NASH Resolution (%)	Placebo (%)
Omzotirome (VK2809) (VOYAGE)	Combined Doses	Biopsy- confirmed NASH with fibrosis	52 Weeks	69%	29%
Resmetirom (MAESTRO- NASH)	80 mg	Biopsy- confirmed NASH with F1B, F2, or F3 fibrosis	52 Weeks	26%	10%
100 mg	30%				
Tirzepatide (SYNERGY- NASH)	5 mg	Biopsy- confirmed MASH with F2-F3 fibrosis	52 Weeks	44%	10%
10 mg	56%				
15 mg	62%	_			
Lanifibranor (NATIVE)	800 mg	Non-cirrhotic, highly active NASH	24 Weeks	39%	22%
1200 mg	49%				
Semaglutide (Subcutaneo us)	0.4 mg daily	Biopsy- confirmed NASH with F2 or F3 fibrosis	72 Weeks	59%	17%

Table 2: Fibrosis Improvement (≥1 stage) without Worsening of NASH



Drug (Trial)	Dosage	Patient Population	Trial Duration	Fibrosis Improveme nt (%)	Placebo (%)
Omzotirome (VK2809) (VOYAGE)	Combined Doses	Biopsy- confirmed NASH with fibrosis	52 Weeks	51%	34%
Resmetirom (MAESTRO- NASH)	80 mg	Biopsy- confirmed NASH with F1B, F2, or F3 fibrosis	52 Weeks	24%	14%
100 mg	26%				
Tirzepatide (SYNERGY- NASH)	5 mg	Biopsy- confirmed MASH with F2-F3 fibrosis	52 Weeks	55%	30%
10 mg	51%				
15 mg	51%	_			
Lanifibranor (NATIVE)	800 mg	Non-cirrhotic, highly active NASH	24 Weeks	34%	29%
1200 mg	48%				
Semaglutide (Subcutaneo us)	0.4 mg daily	Biopsy- confirmed NASH with F2 or F3 fibrosis	72 Weeks	Not significant	33%

Table 3: Liver Fat Reduction (Relative Change from Baseline)



Drug (Trial)	Dosage	Measureme nt	Trial Duration	Mean Relative Reduction (%)	Placebo (%)
Omzotirome (VK2809) (VOYAGE)	10 mg (QOD)	MRI-PDFF	12 Weeks	-51.7%	-3.7%
Combined Doses	MRI-PDFF	52 Weeks	-37% to -55%	-12.8%	
Resmetirom (Phase 2)	80 mg	MRI-PDFF	36 Weeks	-37.3%	-8.5%
Tirzepatide (SYNERGY- NASH)	5 mg	Body Weight	52 Weeks	-10.7%	-0.8%
10 mg	-13.3%				
15 mg	-15.6%	_			
Semaglutide (MRI Sub- study)	0.4 mg daily	MRI-PDFF	48 Weeks	Significant reduction vs. placebo	-

## **Experimental Protocols**

A summary of the methodologies for the key clinical trials cited is provided below.

Omzotirome (VK2809) - VOYAGE Phase 2b Study[1][2][3][4]

- Study Design: A 52-week, randomized, double-blind, placebo-controlled, multicenter trial.[1]
   [2]
- Patient Population: Patients with biopsy-confirmed NASH with fibrosis (stages F1-F3).[2][3]
   [4] Enrolled patients were required to have at least 8% liver fat content as measured by MRI-Proton Density Fat Fraction (MRI-PDFF).[2][3][4]



- Intervention: Oral VK2809 administered at various doses (1 mg daily, 2.5 mg daily, 5 mg every other day, 10 mg every other day) or placebo.[5]
- Primary Endpoint: Change in liver fat content from baseline to week 12, assessed by MRI-PDFF.[2][4]
- Secondary Endpoints: Histologic changes, including NASH resolution and fibrosis improvement, assessed by liver biopsy at 52 weeks.[3][4]

Resmetirom - MAESTRO-NASH Phase 3 Study[6]

- Study Design: An ongoing, randomized, double-blind, placebo-controlled trial.[6]
- Patient Population: Adults with biopsy-confirmed NASH and fibrosis stage F1B, F2, or F3.[6]
- Intervention: Oral resmetirom 80 mg or 100 mg once daily, or placebo.
- Primary Endpoints (Week 52): 1) NASH resolution with no worsening of fibrosis, and 2)
   Improvement in fibrosis by at least one stage with no worsening of the NAFLD activity score.
   [6]

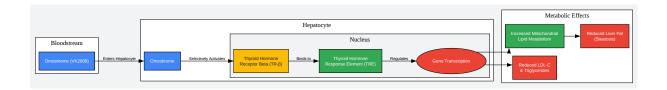
Tirzepatide - SYNERGY-NASH Phase 2 Study[8][9][10]

- Study Design: A 52-week, randomized, placebo-controlled trial.[8][10]
- Patient Population: 190 adults with biopsy-confirmed MASH and F2-F3 fibrosis.
- Intervention: Subcutaneous tirzepatide at 5 mg, 10 mg, or 15 mg once weekly, or placebo.[8]
   [9]
- Primary Endpoint: Resolution of MASH without worsening of fibrosis at week 52.[8][10]
- Secondary Endpoint: Improvement of at least one fibrosis stage without worsening of MASH.
   [8][10]

## Visualizing the Science Behind Omzotirome



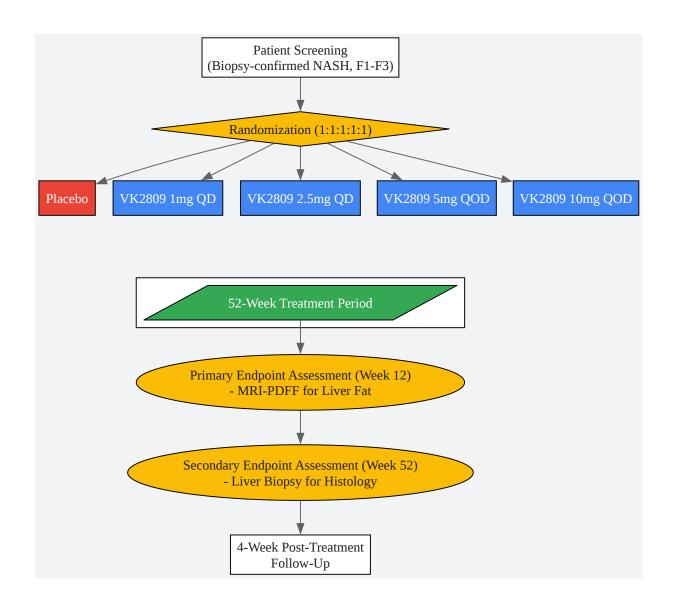
The following diagrams illustrate the mechanism of action, experimental workflow, and the therapeutic rationale for **Omzotirome** in treating NASH.



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**Omzotirome**'s selective activation of TR- $\beta$  in hepatocytes.

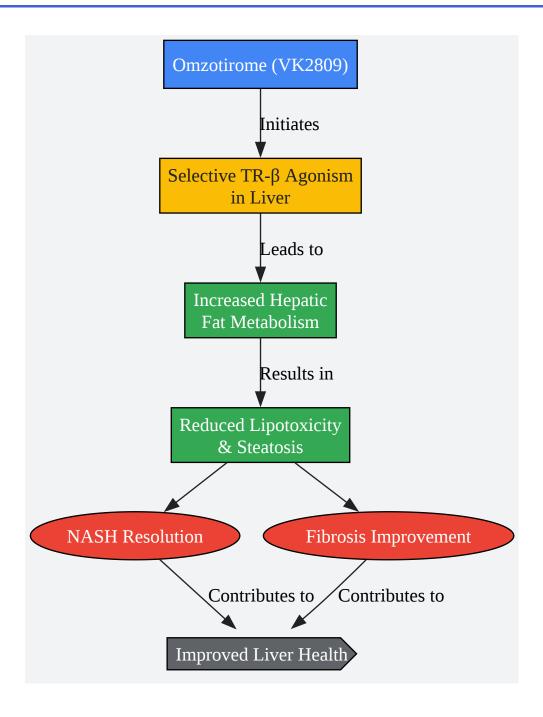




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Simplified workflow of the VOYAGE Phase 2b clinical trial.





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Therapeutic rationale for **Omzotirome** in NASH treatment.

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